Aplysiallene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18Br2O2 |
|---|---|
Molecular Weight |
390.11 g/mol |
InChI |
InChI=1S/C15H18Br2O2/c1-2-11(17)5-3-6-12-9-14-15(18-12)10-13(19-14)7-4-8-16/h3,5-8,12-15H,2,9-10H2,1H3/b6-3+,11-5+/t4?,12-,13-,14-,15-/m0/s1 |
InChI Key |
UEQYOOYTFGFGQB-HKKUIXNSSA-N |
Isomeric SMILES |
CC/C(=C\C=C\[C@H]1C[C@H]2[C@@H](O1)C[C@@H](O2)C=C=CBr)/Br |
Canonical SMILES |
CCC(=CC=CC1CC2C(O1)CC(O2)C=C=CBr)Br |
Synonyms |
aplysiallene |
Origin of Product |
United States |
Isolation and Natural Occurrence of Aplysiallene
Biological Sources and Habitat
The primary producers of Aplysiallene and similar bromoallene compounds are believed to be red algae of the genus Laurencia. researchgate.netnih.gov These algae are known for their complex and diverse secondary metabolism, which results in a wide array of halogenated compounds. Research has indicated that the structure of this compound, initially isolated from the sea hare Aplysia kurodai, matches that of a bromoallene previously reported from the red alga Laurencia okamurai. nih.gov This provides strong evidence that L. okamurai is a primary source of this natural product. The production of such compounds by Laurencia species is thought to serve as a chemical defense mechanism against herbivores and pathogens in their marine habitat. nih.gov
The sea hare, Aplysia kurodai, is a well-documented accumulator of this compound. nih.govtandfonline.com This marine mollusk grazes on red algae, including species of Laurencia, and sequesters the algal secondary metabolites in its tissues. nih.gov This dietary accumulation is not a passive process; the sea hare utilizes these acquired compounds for its own defense against predators. The initial isolation and structural elucidation of this compound were performed on specimens of A. kurodai collected from the Echizen Coast of Fukui in Japan. tandfonline.com The presence of this compound and other related compounds, such as laurinterol (B1247104) and debromolaurinterol, in A. kurodai highlights the role of this sea hare as a biological reservoir for these algal metabolites. tandfonline.com
Methodologies for Natural Product Isolation
The isolation of this compound from biological sources is a multi-step process that involves initial extraction followed by chromatographic purification to separate the target compound from a complex mixture of other metabolites.
The process of isolating this compound from the tissues of Aplysia kurodai begins with a solvent extraction procedure. The detailed steps are outlined below:
| Step | Procedure | Solvent(s) | Purpose |
| 1 | Initial Extraction | Methanol (MeOH) | To extract a broad range of metabolites from the sea hare tissue. |
| 2 | Solvent Partitioning | Hexane (B92381) and 90% aqueous Methanol (aq. MeOH) | To separate compounds based on their polarity. The less polar compounds, including this compound, preferentially partition into the hexane layer. |
This liquid-liquid extraction technique is a crucial first step to concentrate the desired compound and remove a significant portion of interfering substances. tandfonline.com
Following the initial extraction and partitioning, the crude hexane fraction containing this compound undergoes further purification using chromatographic methods. The primary technique employed is silica (B1680970) gel chromatography. tandfonline.com
| Chromatographic Method | Stationary Phase | Mobile Phase System | Outcome |
| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate (B1210297) (EtOAc) gradient | Separation of the components in the hexane extract, leading to the isolation of pure this compound. |
The hexane fraction is repeatedly chromatographed on a silica gel column. tandfonline.com By gradually increasing the polarity of the mobile phase (the hexane-EtOAc system), compounds with different polarities are eluted at different times, allowing for the separation and purification of this compound, as well as other co-occurring metabolites like laurinterol and debromolaurinterol. tandfonline.com
Structural Elucidation and Definitive Reassignment of Aplysiallene
Initial Spectroscopic Characterization
The preliminary determination of Aplysiallene's structure was accomplished through a combination of standard spectroscopic techniques, each providing crucial pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the molecular framework of this compound. Through a series of one- and two-dimensional NMR experiments, including ¹H-¹H COSY, HMBC, and NOESY, the connectivity of the atoms and the relative stereochemistry of the molecule were largely established. tandfonline.com
The ¹H-¹H COSY (Correlation Spectroscopy) experiment revealed the proton-proton coupling networks, allowing for the tracing of the carbon skeleton. tandfonline.com For instance, correlations established the C3-C12 and C14-C15 carbon skeletons. tandfonline.com The presence of two cyclic ethers was suggested by the four oxygenated methine carbons observed in the ¹³C NMR spectrum. tandfonline.com
The relative stereochemistry within the fused ring system was determined using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect protons that are close in space, providing insights into the three-dimensional arrangement of the molecule. The observed NOE correlations were crucial in assigning the relative configurations of the stereocenters within the bicyclic ether system. tandfonline.com Furthermore, an NOE between H11 and H14 was used to determine the Z geometry of the C12-C13 double bond. tandfonline.com
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
|---|---|---|
| 1 | 73.8 | - |
| 2 | 201.8 | - |
| 3 | 101.0 | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | |
| 10 | - | - |
| 11 | - | - |
| 12 | - | - |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. Techniques such as high-resolution fast atom bombardment mass spectrometry (HR-FABMS) provided a precise mass measurement of the molecular ion. tandfonline.com This accurate mass is used to calculate the molecular formula by identifying the combination of atoms that corresponds to the measured mass. youtube.comwikipedia.org For this compound, the molecular formula was determined to be C₁₆H₁₉BrO₂. tandfonline.com This information was vital for confirming the number of carbon, hydrogen, bromine, and oxygen atoms present in the molecule, which is a fundamental step in structure elucidation.
The presence of a chiral allene (B1206475) functional group in this compound was a significant stereochemical feature. wikipedia.orgvedantu.com The absolute configuration of this moiety was initially assigned based on its optical rotation, a measure of how the compound rotates plane-polarized light. This compound exhibited a strong negative optical rotation value of [α]D -160°. tandfonline.com Based on empirical rules, such as Lowe's rule for bromoallenes, this intense negative rotation led to the assignment of the R configuration for the bromoallene moiety. core.ac.uktandfonline.comrsc.org
Structural Revisions and Challenges in Complex Natural Product Elucidation
The initial structural assignment of this compound, while based on sound spectroscopic evidence, was eventually shown to be incorrect, highlighting the inherent challenges in elucidating the structures of complex natural products. core.ac.uknih.govulb.ac.be
The first total synthesis of the proposed structure of (-)-Aplysiallene ultimately revealed inconsistencies with the data reported for the natural product. core.ac.uknih.gov Upon comparing the ¹H and ¹³C NMR spectra of the synthesized compound with the spectral data of the isolated natural this compound, several discrepancies were noted. core.ac.uk Specifically, there were notable differences in the chemical shifts for carbons C2, C3, and C4, as well as for the two allene protons. core.ac.uk These inconsistencies strongly suggested that the originally proposed structure was incorrect.
The definitive reassignment of this compound's structure was achieved through a combination of total synthesis of a diastereomer and careful comparison of its spectroscopic data with that of the natural product. core.ac.uk After the initial synthetic endeavor did not yield a compound matching the natural product, an alternative stereoisomer was synthesized. core.ac.uk The ¹H and ¹³C NMR spectra, optical rotation, and mass spectrum fragmentation pattern of this newly synthesized isomer were an exact match to the data reported for the natural this compound. core.ac.uk This provided unambiguous evidence for the structural revision. This process underscores the power of total synthesis as a tool for verifying and, when necessary, correcting complex molecular structures initially proposed by spectroscopic methods alone. nih.govfrontiersin.orgacs.org The challenges encountered in the structural elucidation of this compound serve as a reminder of the complexities of stereochemical assignment and the crucial role that synthetic chemistry plays in the final verification of natural product structures. ulb.ac.be
The Pivotal Role of Total Synthesis in Structural Confirmation and Revision
The definitive confirmation or revision of a proposed structure for a complex natural product often rests on the rigorous proof provided by total synthesis. In the case of this compound, its initial structural assignment, based on spectroscopic data and comparison to related compounds, was ultimately challenged and corrected through the power of chemical synthesis. acs.orgrsc.org The process not only provided an unambiguous answer to the stereochemical puzzle but also spurred the development of innovative synthetic strategies. organic-chemistry.orgnih.gov
The first total synthesis of (-)-aplysiallene, accomplished by the research group of Brian L. Pagenkopf in 2007, was a landmark achievement that directly led to the reassignment of its structure. acs.orgcapes.gov.brnih.gov The initial target of the synthesis was the structure of this compound as it was originally proposed. acs.org However, upon completion of the synthesis, the spectroscopic data of the synthetic compound did not match those reported for the natural product. organic-chemistry.org This discrepancy prompted the researchers to synthesize a diastereomer, which ultimately proved to be identical to the naturally occurring this compound, thereby revising its accepted structure. acs.org
The synthetic strategy was notable for its innovative approach to constructing the key structural features of the molecule. acs.orgsigmaaldrich.com A central challenge was the creation of the cis-fused 2,6-dioxabicyclo[3.3.0]octane core. acs.orgresearchgate.net Pagenkopf's team employed a sequential Mukaiyama aerobic oxidative cyclization to stereoselectively form the fused bis-tetrahydrofuran (THF) skeleton. acs.orgorganic-chemistry.orgcapes.gov.br
Key Features of the Pagenkopf Synthesis:
| Synthetic Step | Method | Purpose |
| Core Construction | Sequential Mukaiyama aerobic oxidative cyclization | To build the cis-fused 2,6-dioxabicyclo[3.3.0]octane skeleton. acs.orgorganic-chemistry.org |
| Side Chain Installation | Wittig olefination reactions | To append the bromodiene side chain. organic-chemistry.org |
| Allene Formation | Reaction of a propargyl alcohol with LiCuBr2 | To create the R-bromoallene appendage. acs.orgorganic-chemistry.org |
The synthesis began from (S,S)-diepoxybutane and was completed in 16 steps. acs.org After constructing the core and attaching the side chains to match the originally proposed structure, a comparison of the ¹H and ¹³C NMR data revealed significant differences between the synthetic material and natural this compound. This critical mismatch led the team to revise their approach. They targeted a specific diastereomer by inverting a key stereocenter. acs.org The synthesis of this revised structure, 1b , yielded a compound whose spectroscopic data and optical rotation were in full agreement with those of the natural product. acs.org This provided unequivocal evidence for the structural reassignment of this compound. ebi.ac.uk
Structural Revision of this compound:
| Property | Originally Proposed Structure | Synthesized Structure (Natural this compound) | Natural Product Data |
| Optical Rotation | [α]D not reported | [α]D -220 (c 0.1, CHCl3) | [α]D -215 (c 0.1, CHCl3) |
| ¹H NMR (Selected) | Mismatch | Match | Match |
| ¹³C NMR (Selected) | Mismatch | Match | Match |
| Data derived from the first total synthesis reported by Wang and Pagenkopf. acs.org |
Biosynthesis of Aplysiallene
Proposed Biogenetic Pathways for C15 Acetogenins (B1209576)
C15 acetogenins, including Aplysiallene, are a class of secondary metabolites characterized by a fifteen-carbon backbone, the presence of halogen atoms (typically bromine), and cyclic ether functionalities. phcog.comresearchgate.net Their origin is traced back to fatty acid metabolism, distinguishing them from terpenoid compounds.
The carbon skeleton of C15 acetogenins is understood to originate from the polyketide pathway. phcog.comscielo.br It is widely proposed that these molecules are derived from a common C16 fatty acid precursor. researchgate.netscielo.brmdpi.com This precursor undergoes a series of modifications, including desaturation and oxidative transformations, to form the foundational structure upon which further complexity is built. The pathway likely involves a decarboxylation step to yield the characteristic C15 backbone. researchgate.net The non-terpenoid nature of these compounds was established early in their study, pointing towards fatty acid metabolism as the primary source. scielo.br
Table 1: Proposed Precursor-Product Relationship in C15 Acetogenin Biosynthesis
| Precursor Class | Proposed Origin | Resulting Skeleton | Key References |
|---|---|---|---|
| Fatty Acid | Polyketide Pathway | C16 Acyl Chain | scielo.br, mdpi.com, researchgate.net |
A defining feature of many Laurencia acetogenins is the incorporation of halogen atoms, primarily bromine and chlorine. mdpi.com Red algae are known to be prolific producers of halogenated secondary metabolites, a capability attributed to the high concentration of halides in seawater and the presence of specific enzymes. scielo.brresearchgate.net
The halogenation process is believed to be catalyzed by haloperoxidase enzymes. These enzymes utilize hydrogen peroxide to oxidize halides (like Br⁻ or Cl⁻) into a more reactive electrophilic species (e.g., Br⁺ equivalent). researchgate.net This electrophilic halogen then attacks electron-rich centers in the organic substrate, such as double bonds in the polyene precursor. This initial halogenation is a critical step that often initiates a cascade of cyclization reactions to form the various ether rings seen in compounds like this compound. nih.gov To prevent self-toxicity, Laurencia species sequester these reactive halogenated compounds in specialized intracellular vesicles known as "corps en cerise". nih.govplos.org
Hypothetical Biosynthetic Intermediates
The transformation from a linear polyene to a complex, polycyclic structure like this compound involves highly specific and reactive intermediates. The proposed mechanisms highlight the sophisticated chemistry occurring within the algal cells.
A cornerstone of the proposed biosynthesis for many Laurencia acetogenins is the formation of a complex tricyclic oxonium ion intermediate. acs.orgscispace.comrsc.orgnih.gov This hypothesis suggests that a linear precursor, such as laurediol, undergoes a bromonium ion-induced cascade of etherification reactions. acs.org This cascade can lead to the formation of a thermodynamically unstable but kinetically significant tricyclic oxonium ion. nih.gov
Direct observation and characterization of these transient intermediates have been achieved at low temperatures using NMR spectroscopy, lending strong support to this theory. nih.gov The structural diversity of C15 acetogenins can be explained by the subsequent nucleophilic opening of this common oxonium ion intermediate at one of its three susceptible positions. acs.orgscispace.com The reaction of these ions with various nucleophiles, such as water or halides, has been shown to generate a range of known natural products, confirming their role as pivotal biosynthetic hubs. nih.govnih.gov The structural reassignment of several acetogenins, including the laurefurenynes, was based on this powerful biogenetic model. scispace.comnih.govrsc.org
The biosynthesis of this compound is a highly stereocontrolled process. The absolute configuration of the final natural product is dictated by the stereochemistry of the initial acyclic precursors and the stereospecific nature of the enzymatic reactions. It is proposed that the biosynthesis likely begins with specific stereoisomers of linear diols, such as (6S, 7S)-laurediol. acs.orginformahealthcare.com
The subsequent bromonium ion-induced cyclization cascade proceeds with a high degree of stereochemical control. Each ring closure and rearrangement step occurs in a way that establishes the specific relative and absolute stereochemistry of the multiple chiral centers in the molecule. The total synthesis of (-)-Aplysiallene was instrumental in revising and confirming its absolute stereochemistry, underscoring the complexity of this biosynthetic cascade. nih.govcapes.gov.br Synthetic efforts often aim to mimic this proposed biomimetic pathway, using stereospecific reactions to construct the fused bis-tetrahydrofuran core and install the correct stereocenters. nih.govacs.org
Enzymatic Machinery Involved in this compound Biosynthesis (Theoretical Framework)
While the specific enzymes that catalyze the biosynthesis of this compound have not been isolated, a theoretical framework can be proposed based on the required chemical transformations. The genetic and enzymatic machinery of marine algae is known to be complex and capable of producing a vast array of secondary metabolites. nih.govglobalseafood.org
The proposed enzymatic machinery would include:
Polyketide Synthases (PKSs): A modular Type I PKS is likely responsible for assembling the initial C16 fatty acid chain from acetate (B1210297) units. globalseafood.org
Haloperoxidases: As discussed, vanadium-dependent or heme-containing haloperoxidases are critical for the initial electrophilic halogenation of the polyene precursor, which triggers cyclization. researchgate.net
Cyclases/Ether Synthases: One or more enzymes would be required to control the regio- and stereochemistry of the cyclization cascade, likely by stabilizing the conformation of the substrate and the proposed oxonium ion intermediates.
Desaturases and Acetylenases: Specific enzymes are needed to form the terminal (Z)-enyne or, in the case of this compound, the bromoallene moiety. This is a complex transformation that creates a highly functionalized terminal group.
Tailoring Enzymes: Additional oxidases, reductases, and transferases may be involved in the final modifications of the molecule.
Table 2: Hypothetical Enzymatic Framework for this compound Biosynthesis
| Enzyme Class | Proposed Function in this compound Biosynthesis | Supporting Evidence/Analogy |
|---|---|---|
| Polyketide Synthase (PKS) | Assembly of the C16 precursor chain. | C15 acetogenins are of polyketide origin. phcog.comscielo.br Algae possess massive PKS "gigasynthases". globalseafood.org |
| Haloperoxidase | Regio- and stereospecific bromination of the polyene precursor, initiating cyclization. | Halogenation is a key feature of Laurencia metabolites. researchgate.netnih.gov |
| Ether Synthase / Cyclase | Catalysis and control of the ether ring formation cascade via oxonium ion intermediates. | The formation of complex cyclic ethers is a hallmark of this compound class. acs.orgnih.gov |
This theoretical framework provides a roadmap for future research into the molecular biology and enzymology of red algae, aiming to uncover the specific genes and proteins responsible for producing the rich chemical diversity of the Laurencia complex.
Chemical Synthesis Strategies Towards Aplysiallene
Rationale and Importance of Total Synthesis Efforts
The drive to synthesize Aplysiallene in the laboratory is multifaceted. A primary motivator is its biological activity. This compound has been identified as an inhibitor of Na+/K+ ATPase, an essential enzyme in cellular function, with an IC50 value of 0.7 μM. acs.orgorganic-chemistry.org This inhibitory action makes it a valuable molecular probe for studying the enzyme's function and a potential starting point for the development of new therapeutic agents. wikipedia.org
Furthermore, the natural scarcity of this compound makes its isolation from marine organisms, such as the red alga Laurencia okamurai and the sea hare Aplysia kurodai, impractical for in-depth biological studies. acs.orgcore.ac.uk Natural products are often isolated in minute quantities, which is a significant bottleneck for further research and development. epa.gov Total synthesis offers a viable and scalable route to produce this compound and its analogs, thereby enabling comprehensive biological evaluation and structure-activity relationship (SAR) studies. wikipedia.org
The complex and unique structure of this compound also serves as an excellent platform for testing the limits of current synthetic methodologies and driving the development of new chemical reactions. wikipedia.org The successful construction of its distinct features, including the stereochemically rich bis-tetrahydrofuran (THF) core and the unusual halogenated functionalities, provides a robust validation of synthetic strategies. acs.org Ultimately, the total synthesis of this compound not only provides access to a biologically important molecule but also confirms its absolute and relative stereochemistry, which was revised as a direct result of these synthetic endeavors. acs.orgcapes.gov.brnih.gov
Seminal and First Total Syntheses
The first total synthesis of (–)-Aplysiallene was a landmark achievement reported by the research group of Brian L. Pagenkopf. acs.orgcapes.gov.brnih.govsigmaaldrich.comsigmaaldrich.com This synthesis was completed in 16 steps and was instrumental in unambiguously reassigning the stereochemistry of the natural product. acs.orgacs.org
The retrosynthetic analysis for the first total synthesis of this compound revealed a convergent strategy. core.ac.ukacs.org The molecule was conceptually disassembled into key fragments, guiding the forward synthetic plan.
The key disconnections were identified as:
Bromoallene moiety: This was envisioned to be installed from a corresponding propargyl alcohol precursor. core.ac.ukacs.org This transformation is a known method for accessing chiral allenes.
Bromodiene side chain: This functionality was planned to be constructed from an aldehyde intermediate via a Wittig-type reaction. acs.org
Fused Bis-Tetrahydrofuran (THF) Core: The central 2,6-dioxabicyclo[3.3.0]octane skeleton was retrosynthetically derived from a diol precursor through sequential oxidative cyclizations. core.ac.ukacs.org
This strategic breakdown simplified the complex target into more manageable and synthetically accessible subunits, starting from a known (R,R)-diol. acs.org
The construction of the cis-fused 2,6-dioxabicyclo[3.3.0]octane skeleton, which consists of two trans-substituted tetrahydrofuran (B95107) rings, was a pivotal part of the synthesis. acs.orgcore.ac.uk The synthesis commenced with (S,S)-diepoxybutane, which was reacted with vinyl magnesium bromide to produce a diol. acs.org
A crucial desymmetrization step was performed, followed by the first key oxidative cyclization to form a mono-THF ring as a single diastereomer. acs.orgorganic-chemistry.org After a series of protecting group manipulations, a second oxidative cyclization was executed to afford the desired fused bis-THF core. acs.orgorganic-chemistry.orgacs.org This sequential approach ensured high stereocontrol over the multiple stereocenters of the core structure. nih.gov
The introduction of the two unique halogenated side chains posed significant synthetic challenges. acs.orguwo.ca
For the bromodiene moiety , the bis-THF core intermediate was oxidized to a sensitive aldehyde. acs.org This aldehyde was immediately subjected to a Wittig reaction using a specially prepared phosphorane reagent to install the (E,E)-bromodiene side chain. core.ac.ukacs.org The use of the Smithers reagent was noted as a key factor in successfully forming this subunit. acs.org
The bromoallene appendage was synthesized from a terminal alkyne. An anti-selective alkynylation was performed on an aldehyde intermediate to create a propargyl alcohol. core.ac.ukacs.org Although initial attempts to achieve the desired syn-diastereomer were challenging, the correct configuration was eventually obtained via a Mitsunobu reaction. nih.gov Subsequent treatment of the resulting propargyl alcohol with a copper(II) bromide-lithium bromide complex (LiCuBr2) furnished the desired R-bromoallene. organic-chemistry.org
Key Methodologies and Reaction Development
The total synthesis of this compound was not only a demonstration of strategic planning but also highlighted the utility of specific, powerful chemical reactions.
A cornerstone of the first total synthesis was the application of the Mukaiyama aerobic oxidative cyclization. acs.orgcapes.gov.brnih.gov This reaction was used sequentially to construct both tetrahydrofuran rings of the fused bis-THF core. core.ac.ukacs.org The reaction utilizes a cobalt catalyst, such as Co(modp)2, in the presence of atmospheric oxygen and a silane (B1218182) to effect the cyclization of a homoallylic alcohol, forming the trans-substituted THF ring with high diastereoselectivity. acs.orgorganic-chemistry.org
Stereospecific Bromolactonization-α-Bromination-Ring Contraction Sequences
A key strategy for constructing the 2,6-dioxabicyclo[3.3.0]octane framework of this compound involves a sequence of stereospecific reactions. acs.orgnih.gov This approach begins with a bromolactonization, followed by α-bromination and a subsequent ring contraction. acs.orgnih.gov This sequence, also referred to as an oxy-Favorskii rearrangement, has proven effective in establishing the core bicyclic ether system with a high degree of stereocontrol. researchgate.net
The synthesis often commences from a readily available chiral starting material, such as 2-deoxy-d-ribose. acs.org The initial steps involve modifications to produce a suitable carboxylic acid precursor. acs.org This precursor then undergoes a critical bromolactonization step. This is followed by an α-bromination of the resulting lactone. The final step in this core-forming sequence is a ring contraction, which yields the desired 2,6-dioxabicyclo[3.3.0]octane skeleton. acs.org The stereospecificity of this sequence is crucial for establishing the correct relative and absolute stereochemistry of the final natural product. acs.orgnih.gov
Table 1: Key Transformations in the Bromolactonization-Ring Contraction Sequence
| Step | Reaction | Key Reagents | Purpose |
| 1 | Bromolactonization | N-Bromosuccinimide (NBS) | Formation of a brominated lactone from a carboxylic acid precursor. researchgate.net |
| 2 | α-Bromination | N/A | Introduction of a second bromine atom at the α-position to the lactone carbonyl. acs.org |
| 3 | Ring Contraction | Base (e.g., alkoxide) | Rearrangement of the α-bromolactone to form the fused bicyclic ether core. ddugu.ac.in |
Hydroindation/Cross Coupling Reactions for Side Chain Elaboration
With the core bicyclic structure in place, the next strategic challenge is the installation of the characteristic Z-enyne side chain. A powerful method for this transformation is a hydroindation/cross-coupling reaction sequence. acs.orgnih.govacs.org This approach allows for the precise and stereoselective attachment of the complex side chain to the bicyclic core.
This process typically involves the hydroindation of a terminal alkyne, which generates a vinylindium species. This intermediate then participates in a palladium-catalyzed cross-coupling reaction with a suitable electrophile attached to the core structure. researchgate.net The use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common and effective strategy in the synthesis of complex natural products for forming carbon-carbon bonds. xisdxjxsu.asianih.gov The choice of catalyst and reaction conditions is critical to ensure high yields and the desired Z-geometry of the double bond in the side chain. nih.govacs.org
Stereoselective Propargylation and Allene (B1206475) Formation
A defining feature of this compound is its terminal allene functionality. The synthesis of this moiety requires a carefully planned and stereoselective approach. acs.orgnih.gov A common strategy involves the stereoselective propargylation of an aldehyde or ketone to introduce a propargylic alcohol. nih.gov This step is often accomplished using organometallic reagents, such as titanium acetylides, to control the stereochemical outcome. organic-chemistry.org
Table 2: Reagents for Allene Formation
| Precursor | Reagent | Product | Key Feature |
| Propargylic alcohol derivative (e.g., mesylate, trisylate) | Lithium cuprate(I) bromide (LiCuBr2) | Allene | Stereospecific conversion to the allene. organic-chemistry.orgnih.gov |
| Propargyl diethanolamine (B148213) boronates | Trifluoroacetic acid (TFA) or N-halosuccinimides | Allene | High yield and regioselectivity with inversion of configuration. nih.gov |
Formal Syntheses and Expedited Approaches
In addition to total syntheses, several formal syntheses and expedited approaches to this compound have been reported. acs.orglaurencia-database.jp A formal synthesis achieves the synthesis of a known intermediate that has been previously converted to the final natural product. These studies are valuable as they can showcase new and more efficient routes to key structural fragments of the molecule. acs.org
Biological Activities and Molecular Mechanisms of Aplysiallene
Na+/K+-ATPase Inhibition
Aplysiallene has been identified as a potent inhibitor of Na+/K+-ATPase, an enzyme responsible for actively transporting sodium and potassium ions across the cell membrane. nih.govtandfonline.com This process is vital for numerous physiological functions, including nerve impulse transmission, muscle contraction, and maintaining cell volume.
The inhibitory effect of this compound on Na+/K+-ATPase has been quantified through in vitro enzyme inhibition assays. These assays typically measure the rate of ATP hydrolysis by the enzyme in the presence of varying concentrations of the inhibitor. While specific IC50 values for this compound are not extensively detailed in the provided results, the initial discovery highlighted its role as a Na+/K+-ATPase inhibitor. tandfonline.com For context, such assays are standard practice in pharmacology to determine the concentration of an inhibitor required to reduce the enzyme's activity by half (IC50). iqvia.combioivt.comnih.govevotec.com The process often involves incubating the enzyme with a specific substrate and the potential inhibitor, followed by measuring the product formation. researchgate.net
Table 1: General Parameters of In Vitro Enzyme Inhibition Assays
| Parameter | Description |
| Enzyme Source | Purified Na+/K+-ATPase, often from sources like dog kidney or human liver microsomes. evotec.comnih.gov |
| Substrate | ATP (Adenosine triphosphate). |
| Inhibitor | This compound at various concentrations. |
| Measurement | Rate of ATP hydrolysis, often determined by quantifying the release of inorganic phosphate. |
| Endpoint | Calculation of IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity. |
This compound's inhibition of Na+/K+-ATPase places it in a functional category alongside well-known cardiac glycosides like digoxin (B3395198) and digitoxin. wikipedia.orgclevelandclinic.orgmerckmanuals.comnumberanalytics.com These compounds, derived from the foxglove plant, are used clinically to treat heart failure and arrhythmias. clevelandclinic.orgnumberanalytics.com They also inhibit Na+/K+-ATPase, leading to an increase in intracellular calcium, which enhances cardiac muscle contraction. clevelandclinic.org However, this compound's chemical structure, a bromoallene-containing acetogenin, is distinct from the steroidal structure of cardiac glycosides. wikipedia.orglaurencia-database.jp This structural difference suggests a potentially different binding mode or interaction with the enzyme. Other marine natural products, such as laurinterol (B1247104), have also been shown to inhibit Na+/K+-ATPase. nih.govmdpi.com
Table 2: Comparison of Na+/K+-ATPase Inhibitors
| Compound Class | Example(s) | Source | Structural Features |
| C15 Acetogenins (B1209576) | This compound | Marine Red Algae (Laurencia sp.), Sea Hares (Aplysia sp.) | Halogenated, linear or cyclic ether, bromoallene or enyne terminus. scielo.brlaurencia-database.jp |
| Cardiac Glycosides | Digoxin, Digitoxin, Ouabain | Plants (e.g., Digitalis sp.) | Steroid nucleus attached to a sugar moiety and a lactone ring. wikipedia.orgclevelandclinic.org |
| Sesquiterpenes | Laurinterol | Marine Red Algae (Laurencia sp.) | Phenolic sesquiterpene. mdpi.com |
Broader Biological Activity Spectrum in Marine Natural Products Context
Marine natural products, particularly those from the genus Laurencia, are known for a wide array of biological activities. nih.govnih.govscielo.brmdpi.commdpi.com These activities often serve as chemical defenses for the producing organisms.
Many C15 acetogenins isolated from Laurencia species and sea hares exhibit potent antifeedant and ichthyotoxic (toxic to fish) properties. nih.govresearchgate.net These activities are believed to be a primary ecological role of these compounds, deterring predators. nih.gov For instance, dactylallene, another C15 acetogenin, has shown both ichthyotoxic and antifeedant activity. nih.gov The structural similarities between this compound and these other bioactive acetogenins suggest that this compound may also possess such properties, contributing to the chemical defense mechanisms of its source organisms. nih.govscielo.brmdpi.com
Given the chemical diversity and reactivity of halogenated marine natural products, it is plausible that this compound could interact with other cellular targets beyond Na+/K+-ATPase. csic.es Natural products often possess the ability to interact with multiple specific targets within a cell. csic.es For example, some marine-derived compounds have been shown to induce apoptosis or interfere with signaling pathways. mdpi.comphcog.com While the primary identified mechanism for this compound is Na+/K+-ATPase inhibition, further research could unveil a broader range of molecular interactions and cellular effects. The unique structural features of this compound, including the bromoallene group, may confer reactivity towards various biological nucleophiles, potentially leading to the modulation of other enzymatic or signaling pathways.
Structure Activity Relationship Sar Studies of Aplysiallene Analogues
Design Principles for Aplysiallene Analogues
The design of this compound analogues has been guided by several key principles centered on exploring the importance of its distinct structural motifs. A primary focus has been the stereochemistry of the fused bis-tetrahydrofuran (THF) core. Researchers have sought to understand whether the naturally occurring trans/trans fusion is essential for activity by synthesizing and evaluating stereoisomers with a cis/cis-fused bis-THF skeleton. researchgate.netnih.gov
Synthesis of Modified this compound Derivatives and Related Compounds
The synthesis of modified this compound derivatives has been a significant focus of organic chemistry research, enabling the exploration of their structure-activity relationships. Key to this has been the stereoselective construction of the central fused bis-tetrahydrofuran skeleton.
One notable approach involves the intramolecular haloetherification of diene diol precursors. nih.gov This method has been successfully applied to generate both trans,trans- and cis,cis-fused bis-tetrahydrofuran cores stereoselectively and in high yields. researchgate.net For instance, the treatment of a protected (Z,Z)-diene diol with a halogenating agent can lead to the formation of the trans,trans-fused system, while the corresponding (E,E)-diene disilylether can yield the cis,cis-fused isomer. researchgate.netnih.gov
Following the construction of the core, the side chains are installed. The bromo-diene moiety is typically introduced through olefination reactions, such as the Wittig reaction. orcid.org The allene (B1206475) functionality on the other side of the molecule can be constructed from a propargyl alcohol precursor. orcid.org
Through these synthetic strategies, a number of this compound derivatives have been prepared, including:
(±)- and (-)-Aplysiallene (the natural enantiomer) nih.gov
The enantiomer of natural this compound nih.gov
The cis,cis-fused stereoisomer of this compound researchgate.net
Bromodiene isomers that serve as precursors to the final allene-containing products researchgate.netnih.gov
Identification of Pharmacophoric Elements for Biological Activity
Based on the available structure-activity relationship data, the identification of the precise pharmacophoric elements of this compound responsible for its Na+/K+-ATPase inhibitory activity remains an area of active investigation. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect.
The side chains, including the brominated diene, are also likely contributors to the pharmacophore. The presence of the halogen atom and the conjugated π-system may be involved in binding interactions with the enzyme, possibly through hydrophobic or halogen bonding interactions. The fact that the bromodiene precursors exhibit similar activity to the final allene-containing products indicates that the allene itself may not be a primary pharmacophoric feature for this level of potency. researchgate.netnih.gov It is possible that the allene serves to fine-tune the molecule's properties or that both the allene and its precursor can occupy the same binding pocket on the enzyme.
Further research, including the synthesis of a more diverse range of analogues with modifications to the side chains and core, as well as computational modeling and co-crystallization studies with the Na+/K+-ATPase, would be necessary to develop a more detailed and predictive pharmacophore model for this class of inhibitors.
Ecological and Chemotaxonomic Significance of Aplysiallene
Role in Marine Chemical Ecology
The marine environment is a battlefield where organisms, many of them soft-bodied and sessile, rely on a chemical arsenal (B13267) for survival. Aplysiallene and related compounds are prime examples of the sophisticated chemical strategies employed by marine organisms to deter predators and signal their presence.
Chemical Defense Mechanisms in Marine Organisms
This compound exhibits its defensive capabilities primarily through the inhibition of the enzyme Na+/K+-ATPase. pherobase.commdpi.com This enzyme is crucial for maintaining the electrochemical gradients across cell membranes in animals, and its disruption can have toxic effects. By targeting this fundamental physiological process, this compound can act as a deterrent to potential predators.
The broader family of C15-acetogenins from Laurencia has well-documented defensive properties. Many of these compounds, which share structural similarities with this compound, have been shown to possess antifeedant and ichthyotoxic (toxic to fish) activities. mdpi.comnih.gov This suggests a clear defensive role against herbivorous predators, protecting the algae from being consumed.
Predator-Prey Interactions and Chemical Signalling
The story of this compound is a classic example of chemical sequestration in a predator-prey relationship. Sea hares of the genus Aplysia are known to graze on Laurencia algae. scielo.brscielo.br These mollusks are not only resistant to the toxic effects of the algal metabolites but also accumulate them in their own tissues. This sequestration of chemical defenses from their diet provides the sea hares with a "second-hand" defense against their own predators.
The presence of this compound in both Laurencia and Aplysia is a clear chemical signal of this trophic interaction. mdpi.com The transfer of the compound from the alga to the herbivore illustrates a key mechanism of chemical signaling in marine ecosystems, where the chemical cues of one organism become an integral part of another's ecological identity. This chemical link underscores the co-evolutionary arms race between plants and herbivores in the marine realm.
Chemotaxonomic Markers for Laurencia Species
The genus Laurencia is notoriously challenging to classify based on morphology alone due to high levels of phenotypic plasticity. scielo.br The chemical profiles of these algae, however, provide a more stable and reliable means of identification and classification. C15-acetogenins, including this compound, have emerged as significant chemotaxonomic markers. nih.govscielo.brresearchgate.net
Contribution to Species Discrimination within the Laurencia Complex
The production of specific secondary metabolites, such as this compound and its structural relatives, is often species-specific within the Laurencia complex. researchgate.netresearchgate.net By analyzing the metabolite profile of a given specimen, researchers can distinguish between species that are morphologically similar. For instance, the presence of bromoallene-containing acetogenins (B1209576) can be a characteristic feature of certain Laurencia species. scielo.brresearchgate.net
Metabolite profiling has proven to be a powerful tool in resolving the complex taxonomy of Laurencia. uoa.gr This approach has helped to identify cryptic species (species that are morphologically identical but genetically distinct) and to delineate the boundaries between closely related species. The unique chemical signature provided by compounds like this compound contributes significantly to a more accurate and nuanced understanding of the biodiversity within this algal genus.
Biogeographical Distribution and Metabolite Profiling
The chemical composition of Laurencia species can also vary with their geographical location. researchgate.net This has led to the concept of "chemical races" within a single species, where populations from different regions produce distinct sets of secondary metabolites. The biogeographical distribution of this compound and related compounds is therefore an important aspect of their chemotaxonomic significance.
Studies combining metabolite profiling with geographical data have revealed patterns in the distribution of specific chemical profiles. For example, a particular C15-acetogenin may be abundant in a Laurencia population from one coastal area but absent in another. This variation can be influenced by a range of environmental factors and provides further resolution for taxonomic studies. The presence of this compound in Laurencia species from the waters of Japan is a well-documented example of this biogeographical linkage. pherobase.commdpi.com
Table of Research Findings on this compound and Related Compounds
| Finding | Organism(s) | Significance | Reference(s) |
| Isolation and identification as an Na+/K+-ATPase inhibitor | Aplysia kurodai, Laurencia okamurai | Elucidates the mode of action for its bioactivity and defensive role. | pherobase.com, mdpi.com |
| C15-acetogenins act as chemical defense | Laurencia species | Provides evidence for the ecological role of this class of compounds in deterring predators. | nih.gov |
| Sequestration by sea hares | Aplysia species feeding on Laurencia | Demonstrates a classic example of predator-prey chemical transfer and acquired defense. | scielo.br, scielo.br |
| Use as chemotaxonomic markers | Laurencia complex | Highlights the utility of chemical profiles in resolving taxonomic ambiguities in a morphologically complex genus. | nih.gov, scielo.br, researchgate.net |
| Variation in metabolite profiles with geography | Laurencia species | Indicates the existence of "chemical races" and the importance of biogeography in chemotaxonomy. | researchgate.net |
Future Research Directions and Unaddressed Challenges
Elucidation of the Full Biosynthetic Pathway of Aplysiallene
A significant gap in our understanding of this compound lies in its complete biosynthetic pathway. This compound is a C15 acetogenin, a class of compounds generally thought to originate from a common C15 precursor derived from fatty acids. scielo.br It has been suggested that laurencenyne could be a precursor to various nonterpenoid C15 compounds, including this compound, within marine red algae of the genus Laurencia. mdpi.com The biosynthesis of halogenated natural products often involves halogenation initiated by a bromonium ion, followed by reactions with other halides. nih.gov However, the specific enzymes—halogenases, cyclases, and oxidoreductases—and the sequence of their reactions in the formation of this compound's characteristic bromoallene and fused tetrahydrofuran (B95107) ring system remain unknown. tandfonline.comnih.gov
Future research should focus on identifying and characterizing the gene cluster responsible for this compound biosynthesis in its source organism, likely a species of Laurencia algae. scielo.brmdpi.com Techniques such as genome mining and heterologous expression of candidate genes in model organisms like Saccharomyces cerevisiae or Aspergillus nidulans could be pivotal. nih.gov Furthermore, chemoproteomics using activity-based probes could help in the rapid identification of functional enzymes interacting with biosynthetic intermediates. frontiersin.org A full understanding of the biosynthetic pathway is not only of fundamental biochemical interest but is also a prerequisite for developing biotechnological production methods. fraunhofer.de
Development of Scalable and Sustainable Production Methods
The limited availability of this compound from its natural sources poses a major obstacle to in-depth biological evaluation and potential therapeutic development. mdpi.com The compound is isolated from the sea hare Aplysia kurodai or the red alga Laurencia okamurae, but yields are typically low. scielo.brmdpi.com This "supply problem" is common for many promising marine natural products. mdpi.com
Future efforts must be directed towards establishing scalable and sustainable production platforms. One promising avenue is the heterologous expression of the this compound biosynthetic gene cluster in a genetically tractable host organism. nih.govnih.gov Engineering microbial hosts like Escherichia coli or yeast (Yarrowia lipolytica) for the production of polyketides has shown success for other compounds and could be adapted for this compound. nih.govdrugdiscoverytrends.com This would involve transferring the identified biosynthetic genes from the native producer into a host that can be grown in large-scale fermenters, offering a controlled and potentially high-yield supply. nih.govdrugdiscoverytrends.com Challenges in this area include the successful expression and function of all necessary enzymes in a foreign host and optimizing fermentation conditions to maximize product yield. nih.govnih.gov
Exploration of Further Biological Activities and Therapeutic Potential
This compound was first identified as an inhibitor of Na+/K+-ATPase. tandfonline.comnih.gov While this provides a starting point, the full spectrum of its biological activities remains largely unexplored. Many marine natural products exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govajol.info For instance, related compounds from Laurencia species, such as laurinterol (B1247104) and aplysin, have demonstrated antimycobacterial and cytotoxic activities. mdpi.comacgpubs.org
Systematic screening of this compound against a broad range of biological targets is warranted. This should include assays for:
Anticancer activity: Testing against various cancer cell lines, including multidrug-resistant strains.
Antimicrobial activity: Evaluating its efficacy against pathogenic bacteria and fungi.
Anti-inflammatory activity: Investigating its effects on inflammatory pathways.
Neuroactivity: Exploring its potential effects on the central nervous system, given that some related compounds have shown neurotrophic or neuroinflammatory inhibitory properties. mdpi.com
These investigations could uncover novel therapeutic applications for this compound and its derivatives, potentially leading to the development of new drug candidates.
Advanced Synthetic Methodologies for Complex Analogues
The total synthesis of this compound has been achieved, confirming its structure and providing a route to the molecule and its stereoisomers. laurencia-database.jporganic-chemistry.org These synthetic efforts have employed sophisticated strategies, including cobalt-catalyzed oxidative cyclizations to form the fused tetrahydrofuran core and stereoselective methods to install the bromoallene moiety. nih.govorganic-chemistry.orgbeilstein-journals.org
Future work in this area should focus on developing more efficient and flexible synthetic routes that allow for the creation of a diverse library of this compound analogues. sfu.ca This would facilitate structure-activity relationship (SAR) studies, which are crucial for optimizing biological activity and identifying the key structural features required for its effects. sfu.ca Advanced synthetic techniques, such as late-stage C-H functionalization and novel cyclization strategies, could be employed to modify the this compound scaffold at various positions. acs.orgnih.gov The development of stereodivergent methods would also be valuable, allowing access to all possible stereoisomers for comprehensive biological evaluation. laurencia-database.jp
Key Synthetic Approaches for this compound and Related Structures:
| Reaction/Method | Purpose | Reference |
|---|---|---|
| Mukaiyama Oxidative Cyclization | Formation of tetrahydrofuran (THF) rings | organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org |
| Stereospecific Ring Contraction | Synthesis of the core structure | laurencia-database.jpacs.org |
| SN2' Displacement | Installation of the bromoallene moiety | nih.gov |
| Hosomi-Sakurai Allylation | Carbon-carbon bond formation | frontiersin.orgnih.gov |
Ecological Studies on In Situ Production and Release Mechanisms
The ecological role of this compound is another area ripe for investigation. It is believed that sea hares of the genus Aplysia sequester this and other halogenated compounds from their diet of Laurencia algae. mdpi.comresearchgate.net These sequestered metabolites likely serve as a chemical defense mechanism against predators. researchgate.net
Key unanswered questions include:
What are the precise environmental cues that trigger the production of this compound in Laurencia algae?
How is the compound transferred from the algae to the sea hare?
What is the mechanism of its release by the sea hare when threatened?
Does this compound have other ecological functions, such as antifouling activity, which has been observed for other Laurencia metabolites? researchgate.net
Answering these questions requires a combination of field observations and laboratory-based experiments. Understanding the natural function of this compound can provide valuable insights into its biological activity and guide the development of practical applications. epa.gov
Q & A
Basic Research Questions
Q. How can researchers systematically characterize the physicochemical properties of Aplysiallene to establish a foundational understanding of its structure and stability?
- Methodological Answer : Begin with high-resolution spectroscopic techniques (e.g., NMR, MS) to confirm molecular structure and purity . Use thermal analysis (DSC/TGA) to assess stability under varying temperatures. For solubility and partition coefficients, employ HPLC or shake-flask methods with solvents of varying polarity. Document all protocols in detail to ensure reproducibility, adhering to guidelines for experimental rigor .
Q. What experimental strategies are recommended for optimizing the synthesis of this compound in laboratory settings?
- Methodological Answer : Design a reaction matrix to test variables (e.g., catalysts, solvents, temperatures). Use fractional factorial designs to minimize trial numbers. Monitor reaction progress via TLC/GC-MS and isolate products using column chromatography. Report yields, side products, and purification steps explicitly, referencing established synthetic protocols . For known intermediates, cite prior literature; for novel steps, provide full spectral data .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables like assay conditions (cell lines, concentrations) and compound purity. Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases. Replicate key experiments under standardized protocols to isolate confounding factors . For example:
| Study | Bioactivity (IC50) | Assay Type | Purity (%) | Reference |
|---|---|---|---|---|
| A | 10 μM | In vitro | 95 | [X] |
| B | 50 μM | In vivo | 80 | [Y] |
Highlight methodological discrepancies (e.g., purity thresholds, solvent effects) as potential sources of variation .
Q. What frameworks can guide the design of mechanistic studies to elucidate this compound’s mode of action in biological systems?
- Methodological Answer : Adopt the PICO framework (Population: target cells; Intervention: this compound exposure; Comparison: controls/analogs; Outcome: pathway modulation) to structure hypotheses . Use omics approaches (transcriptomics/proteomics) paired with knock-out models to identify affected pathways. Validate findings via orthogonal assays (e.g., SPR for binding affinity, CRISPR-Cas9 for gene editing) .
Q. How can researchers integrate computational modeling with experimental data to predict this compound’s reactivity or interactions?
- Methodological Answer : Perform DFT calculations to model electronic structure and reactive sites. Cross-validate with experimental kinetic data (e.g., reaction rates under varying pH). Use molecular docking simulations to predict protein targets, followed by experimental validation via surface plasmon resonance (SPR) .
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for IC50 values. Address heteroscedasticity with weighted least squares . For example:
Model: Y = Bottom + (Top − Bottom)/(1 + 10^((LogEC50 − X) * HillSlope))
Constraints: Bottom ≥ 0, Top ≤ 100 (for % inhibition)
Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?
- Methodological Answer : Include positive/negative controls (e.g., known inhibitors, inactive analogs). Test against related enzymes to rule off-target effects. Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical rigor and reproducibility in this compound research?
- Methodological Answer :
- Pre-registration : Submit study protocols to repositories like Open Science Framework to reduce bias .
- Data transparency : Share raw spectra, chromatograms, and code in supplementary materials .
- Replication : Collaborate with independent labs to verify key findings, adhering to standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
